molecular formula C32H40Br2N2O2 B1494661 (E)-6-Bromo-3-(6-bromo-1-octyl-2-oxoindolin-3-ylidene)-1-octylindolin-2-one CAS No. 1334295-79-2

(E)-6-Bromo-3-(6-bromo-1-octyl-2-oxoindolin-3-ylidene)-1-octylindolin-2-one

Cat. No. B1494661
CAS RN: 1334295-79-2
M. Wt: 644.5 g/mol
InChI Key: MLSKVFFBSGZTFD-QVIHXGFCSA-N
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Description

(E)-6-Bromo-3-(6-bromo-1-octyl-2-oxoindolin-3-ylidene)-1-octylindolin-2-one is a novel synthetic compound that has been studied for its potential therapeutic applications. It is a novel indoline-based molecule that has been the focus of recent research due to its unique structure and properties.

Scientific Research Applications

Novel Synthesis Approaches

A novel palladium-catalyzed method has been developed for synthesizing (E)-(2-oxindolin-3-ylidene)phthalimides, showcasing potential pharmaceutical value across major therapeutic areas including oncology, inflammation, neurology, immunology, and endocrinology. This reaction serves as a prime example of intermolecular aminopalladation/C-H activation reactions of alkynes, highlighting the chemical versatility and potential of (E)-6-Bromo-3-(6-bromo-1-octyl-2-oxoindolin-3-ylidene)-1-octylindolin-2-one derivatives (Shi Tang et al., 2008).

Biological Applications and Characterizations

The compound and its derivatives have been explored for various biological activities. For instance, certain quinazolinone derivatives, synthesized from related structures, demonstrated significant antitumor activity against various cancer cell lines, underscoring the therapeutic potential of these compounds (A. Alafeefy et al., 2015). Another study focused on the antiproliferative activity of isoindigo derivatives in HL-60 cells, mediated through apoptosis, dysregulation of mitochondrial functions, and cell cycle arrest, further indicating the applicability of these compounds in cancer research (A. Saleh et al., 2015).

Chemical Characterization and Material Science

In material science, derivatives of (E)-6-Bromo-3-(6-bromo-1-octyl-2-oxoindolin-3-ylidene)-1-octylindolin-2-one have been used to develop novel polymer semiconductors for n-type organic thin film transistors, showcasing the compound's versatility beyond biological applications and into electronic materials (Zhuangqing Yan et al., 2013).

properties

IUPAC Name

(3E)-6-bromo-3-(6-bromo-1-octyl-2-oxoindol-3-ylidene)-1-octylindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40Br2N2O2/c1-3-5-7-9-11-13-19-35-27-21-23(33)15-17-25(27)29(31(35)37)30-26-18-16-24(34)22-28(26)36(32(30)38)20-14-12-10-8-6-4-2/h15-18,21-22H,3-14,19-20H2,1-2H3/b30-29+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSKVFFBSGZTFD-QVIHXGFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CCCCCCCC)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCN1C2=C(C=CC(=C2)Br)/C(=C\3/C4=C(C=C(C=C4)Br)N(C3=O)CCCCCCCC)/C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-6-Bromo-3-(6-bromo-1-octyl-2-oxoindolin-3-ylidene)-1-octylindolin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-6-Bromo-3-(6-bromo-1-octyl-2-oxoindolin-3-ylidene)-1-octylindolin-2-one
Reactant of Route 2
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(E)-6-Bromo-3-(6-bromo-1-octyl-2-oxoindolin-3-ylidene)-1-octylindolin-2-one
Reactant of Route 3
(E)-6-Bromo-3-(6-bromo-1-octyl-2-oxoindolin-3-ylidene)-1-octylindolin-2-one
Reactant of Route 4
(E)-6-Bromo-3-(6-bromo-1-octyl-2-oxoindolin-3-ylidene)-1-octylindolin-2-one
Reactant of Route 5
(E)-6-Bromo-3-(6-bromo-1-octyl-2-oxoindolin-3-ylidene)-1-octylindolin-2-one
Reactant of Route 6
(E)-6-Bromo-3-(6-bromo-1-octyl-2-oxoindolin-3-ylidene)-1-octylindolin-2-one

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